N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14520716
InChI: InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1
SMILES:
Molecular Formula: C23H21FN2O3
Molecular Weight: 392.4 g/mol

N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide

CAS No.:

Cat. No.: VC14520716

Molecular Formula: C23H21FN2O3

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide -

Specification

Molecular Formula C23H21FN2O3
Molecular Weight 392.4 g/mol
IUPAC Name N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1
Standard InChI Key VMVOHHPQIAPYHG-NRFANRHFSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32

Introduction

Structural and Chemical Properties

Molecular Architecture

FMK-9a (C23H21FN2O3, MW 392.43 g/mol) features a naphthalene-1-carboxamide group linked to a phenylpropan-2-yl scaffold via a peptide bond. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity, as confirmed by its IUPAC name and isomeric SMILES string (C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32). The fluoromethylketone moiety (3-fluoro-2-oxopropyl) serves as an electrophilic warhead, enabling covalent modification of catalytic cysteine residues in target proteases .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H21FN2O3
Molecular Weight392.43 g/mol
Purity>98% (HPLC)
SolubilitySoluble in DMSO
Storage Conditions-20°C (long-term)
CAS Number1955550-51-2

Fluorine’s Role in Bioactivity

The 3-fluoro-2-oxopropyl group enhances FMK-9a’s pharmacokinetic profile by:

  • Increasing Metabolic Stability: Fluorine’s electronegativity reduces susceptibility to oxidative degradation.

  • Enhancing Binding Affinity: The fluorine atom engages in hydrophobic interactions and hydrogen bonding with protease active sites .

  • Facilitating Covalent Inhibition: The α,β-unsaturated ketone undergoes Michael addition with catalytic cysteine thiols, forming irreversible enzyme-inhibitor complexes .

Synthesis and Analytical Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, FMK-9a is synthesized via solid-phase peptide synthesis (SPPS) coupled with fluoromethylketone incorporation. Key steps include:

  • Peptide Backbone Assembly: Coupling Fmoc-protected amino acids to a resin-bound naphthalene-carboxamide precursor.

  • Fluoromethylketone Introduction: Reaction of the deprotected amine with 3-fluoro-2-oxopropanoic acid derivatives.

  • Chiral Resolution: HPLC purification to isolate the S-enantiomer, ensuring stereochemical purity.

Analytical Validation

  • Mass Spectrometry: High-resolution MS confirms the molecular ion at m/z 392.43.

  • NMR Spectroscopy: 1H/13C NMR verifies the absence of diastereomers and quantifies fluorine integration.

  • HPLC Purity: Reverse-phase chromatography shows >98% purity, critical for reproducible bioassays .

Biological Activity and Mechanism

Protease Inhibition Profile

FMK-9a exhibits broad-spectrum inhibition against cysteine proteases:

Table 2: Enzymatic Inhibition Data

TargetAssay TypeIC50 (nM)Source
ATG4BCell-based LRA73
ATG4BTR-FRET80
CalpainFluorogenic substrate96
Cathepsin BFluorogenic substrate200

Mechanism of ATG4B Inhibition

ATG4B, a cysteine protease essential for autophagosome maturation, is covalently inhibited by FMK-9a through:

  • Active Site Binding: The naphthalene-carboxamide group occupies the S3-S4 substrate pockets, mimicking LC3/GABARAP motifs .

  • Covalent Modification: The FMK warhead reacts with Cys74 in ATG4B’s catalytic triad, forming a thioether adduct .

  • Autophagy Suppression: Inhibition blocks LC3B delipidation, preventing autophagosome-lysosome fusion and inducing cytotoxic autophagy arrest in cancer cells .

Pharmacological Applications

Neuroprotective Applications

FMK-9a’s calpain inhibition mitigates neurodegenerative pathways:

  • Neurofilament Degradation: Prevents calpain-mediated cleavage of NF-L in traumatic brain injury models .

  • Synaptic Protection: Reduces Aβ-induced synaptic loss in Alzheimer’s disease paradigms .

Future Directions

Structural Optimization

  • Warhead Engineering: Replacing FMK with acrylamides may reduce off-target reactivity .

  • Bioavailability Enhancement: PEGylation or prodrug strategies to improve aqueous solubility.

Therapeutic Expansion

  • Combination Therapy: Pairing with PARP inhibitors to exploit synthetic lethality in BRCA-mutant cancers.

  • Diagnostic Tool Development: Radiolabeled FMK-9a derivatives for PET imaging of protease activity in tumors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator